molecular formula C6H7ClO4 B1311712 3-chlorocyclobutane-1,1-dicarboxylic Acid CAS No. 89639-43-0

3-chlorocyclobutane-1,1-dicarboxylic Acid

Cat. No. B1311712
CAS RN: 89639-43-0
M. Wt: 178.57 g/mol
InChI Key: CUTCKBJFLZZDDX-UHFFFAOYSA-N
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Description

3-chlorocyclobutane-1,1-dicarboxylic Acid is an organic compound with the molecular formula C6H7ClO4 . It is a derivative of cyclobutane-1,1-dicarboxylic acid, where one hydrogen atom is replaced by a chlorine atom .


Molecular Structure Analysis

The molecular structure of 3-chlorocyclobutane-1,1-dicarboxylic Acid consists of a four-membered cyclobutane ring with two carboxylic acid groups (-COOH) attached to the same carbon atom and a chlorine atom attached to a different carbon atom .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-chlorocyclobutane-1,1-dicarboxylic Acid, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis of Lithium Coordination Polymers

3-chlorocyclobutane-1,1-dicarboxylic Acid: is utilized in the synthesis of lithium coordination polymers. When treated with lithium carbonate, it acts as a reactant that contributes to the formation of these polymers . These materials are of interest due to their potential applications in energy storage and catalysis.

Lanthanide Metal-Organic Frameworks (LnMOFs)

This compound serves as a ligand in the preparation of various lanthanide metal-organic frameworks via a solvothermal method . LnMOFs have garnered attention for their use in gas storage, separation, and as catalysts in various chemical reactions.

Chemical Sensing

Europium-based metal-organic frameworks (MOFs) synthesized using 3-chlorocyclobutane-1,1-dicarboxylic Acid have been applied as selective chemical sensors. They are particularly effective in detecting methanol (CH₃OH) due to their high luminescence quantum yield . This makes them valuable in environmental monitoring and industrial process control.

Pharmaceutical Synthesis

The compound is a starting material in the synthesis of carboplatin, a chemotherapy drug. Specifically, it is used to create cis-diammine(1,1-cyclobutanedicarboxylate)platinum(II), which is an active component of the drug . This highlights its significance in the development of cancer treatments.

Natural Product Synthesis

Cyclobutane-containing natural products, which exhibit potent biological activities, often require the construction of cyclobutane rings3-chlorocyclobutane-1,1-dicarboxylic Acid can be employed in the total synthesis of these complex molecules, serving as a critical core skeleton .

Safety and Hazards

While specific safety and hazard information for 3-chlorocyclobutane-1,1-dicarboxylic Acid is not available, safety data for similar compounds, such as cyclobutane-1,1-dicarboxylic acid, suggests that these compounds may cause skin irritation and serious eye damage. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for 3-chlorocyclobutane-1,1-dicarboxylic Acid are not mentioned in the search results, bio-based long-chain α,ω-dicarboxylic acids derived from renewable resources like plant oil fatty acids are important intermediates in the production of bio-based polymeric chemicals. They are also precursors for the manufacturing of powder coatings, lubricants, adhesives, and corrosion inhibitors . Therefore, the development of efficient and sustainable methods for the synthesis of such compounds, including 3-chlorocyclobutane-1,1-dicarboxylic Acid, could be a promising direction for future research.

properties

IUPAC Name

3-chlorocyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTCKBJFLZZDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431351
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chlorocyclobutane-1,1-dicarboxylic Acid

CAS RN

89639-43-0
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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